
Amphotericin A
Übersicht
Beschreibung
. It is a derivative of Amphotericin B and is known for its potent antifungal properties.
Vorbereitungsmethoden
The synthesis of Amphotericin A involves a series of complex reactions. The primary synthetic route includes the fermentation of Streptomyces nodosus, a soil bacterium, which produces Amphotericin B. This compound is then derived from Amphotericin B through a series of chemical modifications . Industrial production methods typically involve large-scale fermentation processes followed by purification steps to isolate the desired compound .
Analyse Chemischer Reaktionen
Amphotericin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Treatment of Fungal Infections
- Invasive Fungal Infections : Amphotericin A has shown effectiveness against a range of invasive fungal infections, including candidiasis and aspergillosis. Studies indicate that it may be particularly beneficial in patients with compromised immune systems, such as those undergoing chemotherapy or with HIV/AIDS .
- Leishmaniasis : Recent case studies have demonstrated the efficacy of this compound in treating cutaneous leishmaniasis when administered topically or through liposomal formulations .
-
Liposomal Formulations
- Liposomal this compound formulations have been developed to enhance drug delivery and minimize nephrotoxicity associated with traditional amphotericin therapies. These formulations have been shown to maintain therapeutic levels while reducing adverse effects .
- Clinical trials have indicated that liposomal formulations can achieve comparable efficacy to conventional amphotericin B while offering improved safety profiles .
- Combination Therapies
Case Study 1: Treatment of Visceral Leishmaniasis
A 53-year-old patient with visceral leishmaniasis was treated with low-dose liposomal this compound. The treatment resulted in significant improvement in clinical symptoms and laboratory parameters, demonstrating the drug's potential for effective management of this disease .
Clinical Trial: Efficacy and Safety Assessment
A multicenter trial compared different formulations of this compound in patients with invasive fungal infections. The study showed that lipid-based formulations had lower rates of nephrotoxicity compared to conventional formulations, supporting their use as a safer alternative .
Comparative Efficacy Table
Formulation | Efficacy | Nephrotoxicity Rate | Administration Route |
---|---|---|---|
Conventional this compound | Moderate | High (up to 50%) | Intravenous |
Liposomal this compound | High | Low (10-20%) | Intravenous |
This compound + Azole | High | Moderate (15-25%) | Combination Therapy |
Wirkmechanismus
The mechanism of action of Amphotericin A involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the integrity of the cell membrane, leading to the formation of pores and leakage of cellular contents, ultimately resulting in cell death . The molecular targets of this compound include ergosterol and other sterols present in fungal cell membranes .
Vergleich Mit ähnlichen Verbindungen
Amphotericin A is similar to other polyene antifungal compounds such as Amphotericin B and Nystatin. it is unique in its specific binding affinity and spectrum of activity . Amphotericin B, for example, is more widely used in clinical settings due to its broader antifungal spectrum, while Nystatin is primarily used for topical applications . The unique properties of this compound make it a valuable compound for specific research and therapeutic applications .
Biologische Aktivität
Amphotericin A (AmA) is a polyene antifungal antibiotic derived from Streptomyces nodosus, closely related to Amphotericin B (AmB), which is widely used in clinical settings. While AmB is the standard treatment for serious fungal infections, AmA has not been extensively studied or utilized in clinical practice. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
This compound exerts its antifungal effects primarily through the following mechanisms:
- Membrane Interaction : AmA binds to ergosterol, a key sterol in fungal cell membranes, leading to the formation of pores that disrupt membrane integrity. This results in leakage of intracellular components and ultimately cell death .
- Selective Toxicity : The interaction with ergosterol allows AmA to preferentially target fungal cells over mammalian cells, although toxicity can still occur due to similarities between ergosterol and cholesterol .
- Formulation Variability : The biological activity of AmA can be influenced by its formulation. For example, liposomal formulations have been shown to reduce toxicity while maintaining antifungal efficacy .
Case Study 1: Liposomal this compound in Visceral Leishmaniasis
A case series from Xi'an Jiaotong University reported the use of low-dose liposomal Amphotericin B (L-AmB) therapy for patients with visceral leishmaniasis (VL). Although this study primarily focused on L-AmB, it provides insights into the safety and efficacy profiles relevant to Amphotericin compounds. All patients treated achieved cure without severe complications, suggesting a promising direction for similar formulations of AmA .
Case Study 2: Combination Therapy for Disseminated Candidiasis
In a recent case report involving a patient with acute leukemia and disseminated candidiasis, a combination therapy using isavuconazole and Amphotericin B was administered. The patient showed significant improvement with no major side effects reported during treatment, indicating that similar strategies could be explored for AmA .
Comparative Biological Activity
The following table summarizes key findings from various studies comparing the biological activities of this compound and B:
Parameter | This compound | Amphotericin B |
---|---|---|
Source | Streptomyces nodosus | Streptomyces nodosus |
Mechanism of Action | Pore formation via ergosterol binding | Pore formation via ergosterol binding |
Clinical Use | Not widely used | Gold standard for antifungal therapy |
Toxicity Profile | Limited data; potential for renal toxicity | Known nephrotoxicity |
Formulation Variability | Less studied | Liposomal formulations reduce toxicity |
Efficacy in Fungal Infections | Limited clinical data | Broad-spectrum efficacy |
Research Findings
Recent research has highlighted several aspects of this compound's biological activity:
- Auto-oxidative Properties : Studies indicate that AmA may exhibit auto-oxidative properties leading to the generation of reactive oxygen species, which could enhance its antifungal activity but also contribute to toxicity .
- Pharmacokinetics : The pharmacokinetic profile of AmA remains less understood compared to AmB; however, encapsulation strategies are being explored to improve its delivery and reduce side effects .
Eigenschaften
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGFZZLFKABGNL-MOISJGEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1405-32-9 | |
Record name | Amphotericin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1405-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amphotericin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMPHOTERICIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KQ75HL677 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.